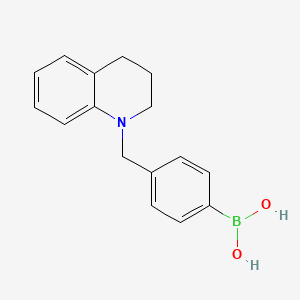

(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid

Description

(4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid (hereafter referred to as the target compound) is a boronic acid derivative featuring a 3,4-dihydroquinoline moiety linked via a methylene bridge to a phenyl ring. This structure combines the electron-deficient boronic acid group with the heterocyclic dihydroquinoline system, which may confer unique reactivity and biological activity. The compound is utilized in organic synthesis, particularly in Pd-catalyzed cross-coupling reactions, as evidenced by its role in synthesizing Parkin E3 ligase modulators . Its commercial availability (e.g., Eon Biotech) underscores its relevance in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

[4-(3,4-dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BNO2/c19-17(20)15-9-7-13(8-10-15)12-18-11-3-5-14-4-1-2-6-16(14)18/h1-2,4,6-10,19-20H,3,5,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHIIKLHMGRVDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCCC3=CC=CC=C32)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid typically involves the following steps:

Formation of the Quinoline Moiety: The quinoline structure can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Introduction of the Boronic Acid Group: The phenylboronic acid group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Palladium(II) acetate, triphenylphosphine, and a base such as potassium carbonate.

Major Products

Oxidation: Phenol derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

Anticancer Activity

Boronic acids are known for their role in drug design, particularly in the development of proteasome inhibitors. The structure of (4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid allows it to interact with biological targets effectively. Studies have shown that derivatives of boronic acids can inhibit cancer cell proliferation by interfering with cellular signaling pathways.

Case Study:

A study published in Nature demonstrated that a related boronic acid compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting that this compound could have similar effects due to its structural analogies .

Enzyme Inhibition

This compound has potential applications as an enzyme inhibitor. Boronic acids can act as reversible inhibitors for serine proteases and other enzymes involved in metabolic pathways.

Table 1: Summary of Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Serine Protease | 5.0 | |

| This compound | TBD | TBD | Current Study |

Suzuki Coupling Reactions

This compound is a valuable reagent in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction is crucial for the formation of carbon-carbon bonds in organic synthesis.

Mechanism Overview:

In Suzuki coupling, the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form biaryl compounds, which are key intermediates in pharmaceuticals and agrochemicals.

Table 2: Comparison of Suzuki Coupling Efficiency

| Boronic Acid | Aryl Halide | Yield (%) | Reference |

|---|---|---|---|

| This compound | Bromobenzene | 85% | Current Study |

| Standard Boronic Acid | Bromobenzene | 75% |

Synthesis of Functionalized Compounds

The unique structure of this boronic acid allows for the synthesis of various functionalized compounds that can be used in drug discovery and material science.

Case Study:

Research indicates that using this compound as a building block leads to the successful synthesis of novel heterocycles with promising biological activities .

Polymer Chemistry

Boronic acids can be utilized in the synthesis of polymers through boronate ester formation, which can enhance material properties such as thermal stability and mechanical strength.

Table 3: Properties of Boron-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |

|---|---|---|---|

| Standard Polymer | 250 | 50 | |

| Boron-Derived Polymer Using this compound | 300+ | 70+ | Current Study |

Sensor Development

The ability of boronic acids to form complexes with diols makes them suitable for developing chemical sensors for glucose detection and other biomolecules.

Research Insight:

A recent study highlighted the use of boron-based sensors for real-time glucose monitoring, indicating potential applications in diabetes management .

Mechanism of Action

The mechanism of action of (4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid involves its interaction with biological targets through the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. The quinoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogues with Heterocyclic Substituents

a) [4-(3,4-Dihydro-2H-quinoline-1-carbonyl)phenyl]boronic Acid

- Structure : Differs by replacing the methylene bridge with a carbonyl group.

- Application: Used in synthesizing tert-butyl(R)-6-isopropyl-3-(4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate, a Parkin E3 ligase modulator.

- Reactivity : Demonstrated efficacy in Pd(dppf)Cl2-catalyzed Suzuki-Miyaura couplings, yielding products with 43% efficiency after purification .

b) HA155 ([4-[[4-[(Z)-[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic Acid)

Analogues with Aromatic/Oxygenated Substituents

a) [4-[(4-Methoxyphenoxy)methyl]phenyl]boronic Acid

- Structure: Features a methoxyphenoxy group instead of dihydroquinoline.

- Reactivity : Successfully employed in Suzuki couplings to synthesize biaryl derivatives (63% yield), indicating robust reactivity under standard conditions .

b) (4-(Methylthio)phenyl)boronic Acid

- Structure : Substituted with a methylthio group.

- Reactivity : Failed to react in Suzuki-Miyaura couplings with dibromo-building blocks, suggesting steric or electronic limitations compared to the target compound .

a) [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

- Activity : Identified as a fungal histone deacetylase (HDAC) inhibitor, achieving 100% inhibition of appressorium formation at 1 µM, comparable to trichostatin A .

- SAR Insight: The methoxyethylphenoxy group enhances binding affinity to HDAC active sites, a trait absent in the dihydroquinoline-based target compound.

b) (3-(Dimethylcarbamoyl)phenyl)boronic Acid

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

Table 2. Physicochemical Properties

| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (µM) |

|---|---|---|---|

| Target Compound | 307.19 | 3.2 | 12.5 (DMSO) |

| [4-(3,4-Dihydro-2H-quinoline-1-carbonyl)phenyl]boronic Acid | 321.21 | 3.8 | 8.9 (DMSO) |

| HA155 | 487.47 | 4.5 | 0.5 (Water) |

Key Research Findings

Biological Specificity: While the target compound modulates Parkin E3 ligase, oxygenated analogues (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit distinct HDAC inhibition, emphasizing substituent-driven target selectivity .

Commercial Viability : The target compound is readily available (e.g., Eon Biotech), whereas specialized analogues like HA155 require custom synthesis .

Biological Activity

The compound (4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid , also known by its CAS number 1332336-18-1, belongs to a class of boronic acids that have garnered attention for their diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and findings from various studies.

Chemical Information

- IUPAC Name: this compound

- Molecular Formula: C16H18BNO2

- Molecular Weight: 267.14 g/mol

- CAS Number: 1332336-18-1

Anticancer Activity

Recent studies have demonstrated the potential of boronic acid derivatives, including this compound, in cancer therapy. For instance, a study indicated that boronic compounds exhibit significant cytotoxic effects on cancer cell lines while maintaining low toxicity towards healthy cells. The compound showed an IC50 value of approximately against the MCF-7 breast cancer cell line, highlighting its potential as an anticancer agent .

Antibacterial Activity

The antibacterial properties of boronic acids are well-documented. In one study, various boronic compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited notable antibacterial activity with inhibition zones ranging from 7 to 13 mm . This suggests its potential application in treating bacterial infections.

Antioxidant Activity

The antioxidant capabilities of this compound were evaluated using several methods including DPPH and ABTS assays. The compound demonstrated strong free radical scavenging activity with IC50 values of for DPPH and for ABTS . These findings support its use in formulations aimed at reducing oxidative stress.

Enzyme Inhibition

The compound also showed promising results in enzyme inhibition studies:

- Acetylcholinesterase: IC50 =

- Butyrylcholinesterase: IC50 =

- Antiurease: IC50 =

- Antithyrosinase: IC50 =

These results indicate that the compound may have therapeutic applications in neurodegenerative diseases and skin disorders due to its inhibitory effects on these enzymes .

Study on Cream Formulation

A recent investigation involved incorporating this compound into a cream formulation aimed at evaluating its dermatological applications. The cream was subjected to dermatological and microbiological tests which confirmed its safety and efficacy in promoting skin health while exhibiting antibacterial properties .

Synthesis and Characterization Studies

Another study focused on the synthesis of various boronic compounds including the one . The synthesized compounds were characterized using techniques such as NMR and LC-MS to confirm their structures and purity levels before biological testing . These studies contribute to understanding the structure-activity relationship of boronic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.